N-(1-Cyanocyclohexyl)-N-methyl-2-(7-methyl-5-oxo-1,4-diazepan-1-yl)acetamide
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Overview
Description
N-(1-Cyanocyclohexyl)-N-methyl-2-(7-methyl-5-oxo-1,4-diazepan-1-yl)acetamide is a complex organic compound that features a cyanocyclohexyl group, a methyl group, and a diazepan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclohexyl)-N-methyl-2-(7-methyl-5-oxo-1,4-diazepan-1-yl)acetamide likely involves multiple steps, including the formation of the cyanocyclohexyl group, the diazepan ring, and their subsequent coupling. Typical reaction conditions may include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that can be optimized for cost-effectiveness and efficiency. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclohexyl)-N-methyl-2-(7-methyl-5-oxo-1,4-diazepan-1-yl)acetamide may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-Cyanocyclohexyl)-N-methyl-2-(7-methyl-5-oxo-1,4-diazepan-1-yl)acetamide may have several scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible development of new pharmaceuticals or therapeutic agents.
Industry: Utilization in the production of advanced materials or chemical intermediates.
Mechanism of Action
The mechanism of action for N-(1-Cyanocyclohexyl)-N-methyl-2-(7-methyl-5-oxo-1,4-diazepan-1-yl)acetamide would involve its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions may modulate biological pathways, leading to the compound’s observed effects. Detailed studies, including molecular docking and biochemical assays, are necessary to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other diazepan derivatives or cyanocyclohexyl-containing molecules. These compounds may share structural features but differ in their functional groups or overall molecular architecture.
Uniqueness
The uniqueness of N-(1-Cyanocyclohexyl)-N-methyl-2-(7-methyl-5-oxo-1,4-diazepan-1-yl)acetamide lies in its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to other similar compounds.
Conclusion
This compound is a complex and potentially valuable compound with diverse applications in scientific research and industry
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-N-methyl-2-(7-methyl-5-oxo-1,4-diazepan-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-13-10-14(21)18-8-9-20(13)11-15(22)19(2)16(12-17)6-4-3-5-7-16/h13H,3-11H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMHWELMTXDNJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NCCN1CC(=O)N(C)C2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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